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Compound of Interest

Compound Name: Methioninol

Cat. No.: B554992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize methioninol derivatives, with a focus on N-acetyl-methioninol and N-Boc-

methioninol. It includes detailed experimental protocols, tabulated quantitative data for

analogous methionine derivatives, and visual workflows to aid in the structural elucidation and

analysis of these compounds.

Introduction to Methioninol and its Derivatives
Methioninol is a chiral amino alcohol derived from the reduction of the essential amino acid

methionine. Its derivatives, particularly N-protected forms like N-acetyl-methioninol and N-

Boc-methioninol, are valuable building blocks in organic synthesis and drug discovery. The

presence of a primary alcohol, a secondary amine (or amide/carbamate), and a thioether side

chain provides multiple functionalities for further chemical modification. Accurate structural

characterization of these derivatives is paramount for their application in medicinal chemistry

and materials science. Spectroscopic methods are the cornerstone of this characterization,

providing detailed information about the molecular structure, functional groups, and

connectivity of atoms.

Spectroscopic Techniques for Characterization
The primary spectroscopic techniques employed for the characterization of methioninol
derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared
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(FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique

provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of

protons, their electronic environment, and their proximity to other protons. Key signals for N-

protected methioninol derivatives include the amide/carbamate N-H proton, the methine

proton (Hα), the methylene protons adjacent to the alcohol (Hβ'), the methylene protons in the

side chain (Hβ and Hγ), and the methyl protons of the thioether and the protecting group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of different types

of carbon atoms and their functional group identity. Key signals include the carbonyl carbon of

the protecting group, the methine carbon (Cα), the methylene carbon bearing the hydroxyl

group (Cβ'), the side-chain methylene carbons (Cβ and Cγ), and the methyl carbons.

Quantitative Data for N-Protected Methionine Derivatives

While specific experimental data for methioninol derivatives is not readily available in public

databases, the data for the closely related N-acetyl-DL-methionine and N-Boc-L-methionine

provide a strong basis for interpretation. The primary difference in the spectra of methioninol
derivatives would be the upfield shift of the C1 signal from a carboxylic acid (~175 ppm) to an

alcohol (~60-65 ppm) and the corresponding changes in the adjacent proton signals.

Table 1: ¹H NMR Spectroscopic Data for N-Acetyl-DL-Methionine.[1][2]
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Proton Assignment Chemical Shift (ppm) in DMSO-d₆

NH 8.16

Hα 4.28

Hγ 2.48

S-CH₃ 2.04

Hβ 1.93, 1.82

COCH₃ 1.85

Table 2: ¹³C NMR Spectroscopic Data for N-Acetyl-DL-Methionine.[1]

Carbon Assignment Chemical Shift (ppm)

COOH 172.9

COCH₃ 169.1

Cα 51.4

Cγ 29.8

Cβ 29.5

COCH₃ 22.4

S-CH₃ 14.5

Table 3: ¹H NMR Spectroscopic Data for N-Boc-L-Methionine.[3]
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Proton Assignment Chemical Shift (ppm) in CDCl₃

COOH 10.0

NH 5.24

Hα 4.45

Hγ 2.58

Hβ 2.18, 2.00

S-CH₃ 2.11

C(CH₃)₃ 1.46

Table 4: ¹³C NMR Spectroscopic Data for N-Boc-L-Methionine.[4]

Carbon Assignment Chemical Shift (ppm) in CDCl₃

COOH 176.0

C=O (Boc) 155.5

C(CH₃)₃ 80.2

Cα 52.8

Cγ 31.4

Cβ 29.9

C(CH₃)₃ 28.3

S-CH₃ 15.4

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For N-protected methioninol derivatives, key vibrational

bands include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

group.

N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹ for the amide or

carbamate N-H.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

C=O stretch: A strong, sharp band around 1640-1680 cm⁻¹ for the amide I band (in N-acetyl

derivatives) or 1680-1720 cm⁻¹ for the carbamate carbonyl (in N-Boc derivatives).

N-H bend: The amide II band around 1520-1560 cm⁻¹.

C-O stretch: A band in the 1000-1200 cm⁻¹ region for the C-O bond of the alcohol.

Table 5: Key FTIR Absorption Bands for N-Acetyl-DL-Methionine.[5]

Functional Group Wavenumber (cm⁻¹)

O-H (Carboxylic Acid) 2500-3300 (broad)

N-H (Amide) ~3300

C-H (Aliphatic) 2850-3000

C=O (Carboxylic Acid) ~1710

C=O (Amide I) ~1620

N-H (Amide II) ~1540

Table 6: Key FTIR Absorption Bands for N-Boc-L-Methionine.[6]
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Functional Group Wavenumber (cm⁻¹)

O-H (Carboxylic Acid) 2500-3300 (broad)

N-H (Carbamate) ~3330

C-H (Aliphatic) 2850-3000

C=O (Carbamate) ~1700

C=O (Carboxylic Acid) ~1715

N-H (Carbamate) ~1510

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular

formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also

provide valuable structural information. For N-protected methioninol derivatives, electrospray

ionization (ESI) is a suitable soft ionization technique that typically yields the protonated

molecule [M+H]⁺.

Expected Fragmentation Patterns:

N-acetyl-methioninol: Common fragmentation pathways would involve the loss of water

from the alcohol, cleavage of the Cα-Cβ' bond, and fragmentation of the thioether side chain.

N-Boc-methioninol: A characteristic fragmentation is the loss of isobutylene (56 Da) or the

entire Boc group (100 Da) from the molecular ion.

Table 7: Mass Spectrometry Data for N-Acetyl-L-Methionine.[7][8]
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Ion Type m/z

[M]⁺ 191.06

[M-H₂O]⁺ 173

[M-COOH]⁺ 146

[M-CH₃SCH₂CH₂]⁺ 116

Table 8: Mass Spectrometry Data for N-Boc-L-Methionine.[6]

Ion Type m/z

[M]⁺ 249.10

[M-C₄H₈]⁺ 193

[M-Boc]⁺ 149

[M-Boc-H₂O]⁺ 131

X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional

arrangement of atoms in a crystalline solid. This method can provide unambiguous information

about bond lengths, bond angles, and stereochemistry. Obtaining suitable single crystals of the

methioninol derivative is a prerequisite for this analysis.

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the methioninol derivative in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice

of solvent will depend on the solubility of the compound.

Instrument Setup:

Tune and shim the NMR spectrometer to the specific solvent and sample.
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Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30° or 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans

to achieve a good signal-to-noise ratio (typically 16-64 scans).

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid or liquid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the absorbance spectrum.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

solvent suitable for electrospray ionization, such as methanol, acetonitrile, or a mixture with

water. A small amount of formic acid or ammonium acetate may be added to promote

ionization.
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Instrument Setup:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,

and drying gas temperature and flow rate, to achieve a stable and strong signal.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation

studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation

(CID).

X-ray Crystallography
Crystallization: Grow single crystals of the methioninol derivative suitable for X-ray

diffraction. This is often the most challenging step and may require screening various

solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor

diffusion).

Data Collection:

Mount a suitable single crystal on a goniometer.

Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating

the crystal in the X-ray beam and recording the diffraction pattern.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the electron density.

Refine the atomic positions and thermal parameters against the experimental data to

obtain the final, high-resolution crystal structure.

Visualizing the Workflow
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The following diagram illustrates a general workflow for the comprehensive spectroscopic

characterization of a novel methioninol derivative.

Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Structure Elucidation
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(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC) FTIR Spectroscopy Mass Spectrometry

(ESI-MS, HRMS, MS/MS)
X-ray Crystallography

(if crystalline)

Data Interpretation
- Chemical Shifts
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- 3D Structure
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

methioninol derivatives.

Conclusion
The spectroscopic characterization of methioninol derivatives is a multi-faceted process that

relies on the synergistic application of NMR, FTIR, mass spectrometry, and X-ray
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crystallography. While experimental data for specific methioninol derivatives may be sparse in

public literature, a thorough understanding of the spectroscopic properties of related

methionine derivatives provides a robust framework for the interpretation of experimental

results. The detailed protocols and comparative data presented in this guide serve as a

valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and

materials science, enabling the confident and accurate characterization of this important class

of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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